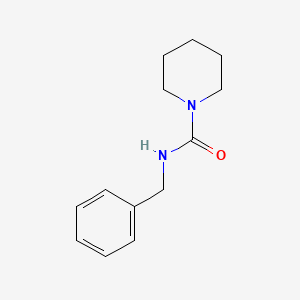

N-benzylpiperidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(15-9-5-2-6-10-15)14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFPKHCEEHDMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388121 | |

| Record name | N-benzylpiperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39531-35-6 | |

| Record name | N-benzylpiperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Benzylpiperidine 1 Carboxamide Analogues

General Synthetic Routes for N-Benzylpiperidine-1-carboxamide Scaffolds

The construction of the this compound scaffold typically involves a series of well-established chemical transformations. These routes often begin with commercially available piperidine (B6355638) derivatives and build the final molecule in a stepwise fashion. A representative synthetic pathway can involve the initial formation of the N-benzylpiperidine core, followed by the introduction of the carboxamide functionality. google.com

Amide Bond Formation via Coupling Agents (e.g., HATU, EDCI)

A cornerstone of this compound synthesis is the formation of the amide bond, which connects the piperidine nitrogen to a carbonyl group. This transformation is commonly achieved by coupling an N-benzylpiperidine derivative with a suitable carboxylic acid in the presence of a coupling agent. These reagents activate the carboxylic acid, facilitating its reaction with the amine.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling agent used in the synthesis of benzylpiperidine derivatives. unisi.it For instance, anilines can be coupled with benzoic acid using HATU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). unisi.it This method is valued for its efficiency and mild reaction conditions.

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is another widely used water-soluble carbodiimide (B86325) coupling agent. While specific examples for this compound were not found in the provided search results, its general utility in amide bond formation is well-documented. It is often used in conjunction with additives like HOBt (Hydroxybenzotriazole) to improve reaction efficiency and suppress side reactions. nih.gov

In a patented synthesis of N-benzyl-4-piperidinecarboxaldehyde, an acylation step is performed to produce N-benzyl-4-piperidinecarboxamide. google.com This highlights the industrial relevance of forming this amide linkage in a multi-step synthesis.

| Coupling Agent | Base (if applicable) | Typical Reaction Conditions | Ref. |

| HATU | DIPEA | Anhydrous DMF, Room Temperature | unisi.it |

| EDCI/HOBt | DIPEA | DMF, 0°C to Room Temperature | nih.gov |

| CDI | N/A | THF | uj.edu.pl |

Cyclization Reactions for Core Structure Construction

The piperidine ring, the core of the this compound scaffold, can be synthesized through various cyclization reactions. These methods typically involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring. While the provided search results offer general strategies for piperidine synthesis, their direct application to the target carboxamide is inferred.

Intramolecular cyclization is a common approach where a linear precursor containing both the nitrogen atom and a reactive functional group undergoes ring closure. nih.gov Methods include:

Reductive Amination of Dicarbonyl Compounds: This straightforward method constructs the piperidine skeleton efficiently. nih.gov

Intramolecular Hydroamination/Cyclization of Alkynes: This acid-mediated cascade reaction can form the piperidine ring. nih.gov

Radical Cyclization: Radical-mediated cyclization of amino-aldehydes or other suitable precursors can also yield piperidine derivatives. nih.gov

These cyclization strategies would typically be employed in the early stages of the synthesis to construct a substituted piperidine, which would then be further functionalized to the final this compound.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, and it is particularly relevant for the introduction of the N-benzyl group onto the piperidine ring. This one-pot reaction typically involves the reaction of an amine (piperidine) with a carbonyl compound (benzaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

The synthesis of N-benzylpiperidine from piperidine and benzaldehyde (B42025) via reductive amination is a well-established transformation. sciencemadness.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for the iminium ion over the starting carbonyl compound. google.com A patented method describes the reductive amination of a resin-bound amine with an aldehyde or ketone using sodium cyanoborohydride. google.com

Multicomponent Reaction Approaches (e.g., Ugi Four-Component Reaction)

Multicomponent reactions (MCRs) offer a highly efficient alternative to traditional linear synthetic routes by combining three or more starting materials in a single step to form a complex product. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be utilized to generate α-acylamino acid amides, which are structurally related to this compound analogues. researchgate.netmdpi.com

The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net The reaction proceeds through a dynamic equilibrium of several intermediates, culminating in an irreversible intramolecular acyl transfer to form the final product. researchgate.net By carefully selecting the four components, a diverse library of N-acylamino acid amides can be rapidly synthesized. For instance, using a piperidine derivative as the amine component would directly incorporate this ring system into the final product. The use of α-amino acids as the bifunctional starting material in a five-center, four-component Ugi reaction has also been described. mdpi.com

The versatility of the Ugi reaction allows for the introduction of various substituents, making it a valuable tool for generating libraries of compounds for biological screening. mdpi.com

| Component 1 | Component 2 | Component 3 | Component 4 | Product | Ref. |

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | α-Acylamino Acid Amide | researchgate.net |

| Ketone | Amine | Carboxylic Acid | Isocyanide | α-Acylamino Acid Amide | researchgate.net |

| α-Amino Acid | Aldehyde | Isocyanide | (Bifunctional) | 1,1'-Iminodicarboxylic Acid Derivative | mdpi.com |

Exploration of Functional Group Compatibilities in Synthetic Pathways

The successful synthesis of complex molecules like this compound analogues relies heavily on the compatibility of functional groups present in the starting materials and intermediates with the reaction conditions employed.

In multi-step syntheses, protecting groups are often necessary to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting groups is crucial and must allow for selective removal at a later stage.

Multicomponent reactions like the Ugi reaction are known for their high functional group tolerance. mdpi.com This means that a wide variety of functional groups on the starting materials can be accommodated without interfering with the reaction, which is a significant advantage for creating diverse chemical libraries. However, certain functional groups may not be compatible. For example, in the Ugi reaction, while various aldehydes and amines are tolerated, the reaction is sensitive to the nature of the aldehyde in some specific applications. mdpi.com

A systematic evaluation of functional group compatibility is essential for designing robust and efficient synthetic routes to this compound and its derivatives, ensuring high yields and minimizing the formation of byproducts.

Optimization of Synthetic Yields and Purity

The efficiency of synthetic pathways is crucial for the practical development of this compound analogues. Research efforts have focused on optimizing reaction conditions, starting materials, and purification methods to maximize yields and ensure high purity of the final compounds.

One approach to synthesis involves reacting N-Boc-isonipecotic acid with thionyl chloride and pyridine (B92270) in dichloromethane (B109758), which proceeds with a high yield of 94.0%. mdpi.com Subsequent coupling reactions with various amines, however, show more variable yields. For example, the synthesis of different derivatives using this intermediate resulted in yields ranging from 60.0% to 80.6%. mdpi.com

In the synthesis of N-benzyl substituted amides of 1H-indole-5-carboxylic acid, the Mitsunobu reaction, using phthalimide (B116566), triphenylphosphine (B44618) (Ph3P), and diisopropylazodicarboxylate (B7806520) (DIAD), was employed. This particular step was noted to have rather low yields, falling between 17% and 31%. uj.edu.pluj.edu.pl Subsequent steps, however, could be performed efficiently, with the crude primary amines from hydrazinolysis being used for further synthesis without intermediate purification. uj.edu.pluj.edu.pl The final products were often purified by column chromatography. uj.edu.pl

Another study details a synthetic method for N-benzyl-4-piperidinecarboxaldehyde, a key precursor, which boasts high yields and simple purification. The synthesis of an intermediate via refluxing in methanol (B129727) and sodium hydroxide (B78521) solution achieved a 98.2% yield after simple filtration and drying. google.com A subsequent step involving thionyl chloride followed by reaction with ammonia (B1221849) also resulted in a high yield of 96.3% after filtration and washing, avoiding the need for column chromatography. google.com

The choice of coupling reagents and reaction conditions significantly impacts the outcome. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DMF is a common method for amide bond formation, with reported yields for various analogues ranging widely from 17% to 83%. unisi.it

The following tables provide an overview of reported synthetic yields for various this compound analogues and their intermediates.

Table 1: Synthetic Yields of N-Benzylpiperidine Derivative Intermediates

| Starting Material | Reagents | Product | Yield (%) | Reference |

| N-Boc-isonipecotic acid | SOCl₂, Pyridine, CH₂Cl₂ | N-Boc-isonipecotoyl chloride | 94.0 | mdpi.com |

| 4-(aminomethyl)-1-benzylpiperidine dihydrochloride | Methanol, NaOH | 1-benzylpiperidin-4-yl)methanamine | 98.2 | google.com |

| (1-benzylpiperidin-4-yl)methanamine | Thionyl chloride, Ammonia | 1-benzylpiperidine-4-carboxamide (B1270487) | 96.3 | google.com |

| 4-hydroxy-N-(substituted)-benzylpiperidines | Phthalimide, PPh₃, DIAD | N-(substituted)-benzyl-4-(1,3-dioxoisoindolin-2-yl)piperidine | 17-31 | uj.edu.pluj.edu.pl |

Table 2: Yields for Final this compound Analogues

| Amine/Acid Component 1 | Amine/Acid Component 2 | Coupling Method/Reagents | Yield (%) | Reference |

| N-Boc-4-amino-1-benzylpiperidine | Substituted Benzoic Acid | HATU, DIPEA, DMF | 17-66 | unisi.it |

| 1-(4-aminopiperidin-1-yl)-2-phenylethan-1-one | Benzoic Acid | HATU, DIPEA, DMF | 35-83 | unisi.it |

| 1-(4-aminopiperidin-1-yl)-2-phenylethan-1-one | Benzoyl chloride | Pyridine, THF | 99 | unisi.it |

| N-(6-chloropyridin-3-yl)-5,6-dimethoxy-1H-indole-2-carboxamide | N-Boc-isonipecotoyl chloride | - | 64.2 | mdpi.com |

| N-(5,6-dimethoxy-1H-indol-2-yl)piperidine-4-carboxamide | - | - | 80.6 | mdpi.com |

| N-(6-bromopyridin-3-yl)-5,6-dimethoxy-1H-indole-2-carboxamide | N-Boc-isonipecotoyl chloride | - | 60.0 | mdpi.com |

These findings highlight that while certain synthetic steps can be highly efficient, others, particularly coupling reactions to form the final amide, can have variable success. The optimization of these steps through the careful selection of reagents, solvents, and purification techniques is a key consideration in the synthesis of this compound analogues.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Principles

Influence of the Benzyl (B1604629) Moiety on Biological Activity and Target Engagement

The N-benzyl group is a critical component of the N-benzylpiperidine-1-carboxamide scaffold, often playing a pivotal role in establishing key interactions with biological targets. nih.gov Its aromatic nature allows for cation-π and other non-covalent interactions, which can be fundamental for anchoring the ligand within a receptor's binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analyses have revealed that the receptor "wall" often fits closely around the benzyl ring, particularly near the para position. nih.gov This suggests that the size and shape of substituents on the benzyl ring are critical determinants of binding affinity. For instance, in a series of acetylcholinesterase (AChE) inhibitors, the introduction of moderate to large groups on the benzyl ring, especially at the para position, can rapidly diminish inhibitory potency, likely due to steric hindrance with the receptor surface. nih.gov

Conversely, in other contexts, the benzyl moiety is identified as an optimal choice for favorable interactions. In a study of naphthamide derivatives targeting dopamine (B1211576) D4.2 and serotonin (B10506) 5-HT2A receptors, a benzyl group at the 1-position of the piperidine (B6355638) ring was found to be the most favorable for potent receptor interaction. nih.gov Increasing the linker length between the phenyl ring of the benzyl group and the piperidine nitrogen led to a decrease in affinity for these receptors, highlighting the importance of the precise spatial orientation of the benzyl group. nih.gov

The electronic properties of the benzyl ring also contribute significantly to target engagement. The most significant QSAR model for a series of AChE inhibitors included the highest occupied molecular orbital (HOMO) energy of the substituted aromatic ring, indicating that electronic factors are as important as steric properties. nih.gov

Impact of Substituents on the Piperidine Ring and Carboxamide Moiety

Modifications to the piperidine ring and the carboxamide linker are powerful strategies for fine-tuning the pharmacological properties of this compound derivatives. The position of the carboxamide group on the piperidine ring, for example, can have a dramatic effect on receptor affinity. Studies on naphthamide analogs have shown that N-(1-arylalkyl-piperidin-4-yl) carboxamides generally exhibit higher affinities for D4.2 and 5-HT2A receptors compared to their corresponding N-(4-arylalkylamino-piperidin-1-yl) carboxamide counterparts. nih.gov

Furthermore, introducing substituents onto the benzylpiperidine fragment can modulate both potency and selectivity. In a series of 1H-indole-5-carboxylic acid amides designed as cholinesterase inhibitors, the unsubstituted 1-benzylpiperidine (B1218667) amide was a weak, non-selective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net However, the introduction of a substituent at the meta position of the benzyl ring resulted in selective BuChE inhibitors. researchgate.net The most active compound in this series featured a chlorine atom in this position. researchgate.net

The carboxamide moiety itself is also a key site for modification. In the development of non-steroidal anti-inflammatory drugs (NSAIDs) of the enol-carboxamide class, alterations to the amide, such as changing the N-substituent, were explored to improve COX-2 selectivity and potency. nih.gov This demonstrates that even small changes to the carboxamide group can significantly impact the biological profile of the parent compound.

The following table summarizes the impact of substitutions on the activity of certain N-benzylpiperidine derivatives:

| Parent Compound | Modification | Target | Observed Effect | Reference |

| N-(1-Arylalkyl-piperidin-yl) naphthamide | Amide at position 4 of piperidine | D4.2/5-HT2A Receptors | Higher affinity | nih.gov |

| N-(4-Arylalkylamino-piperidin-yl) naphthamide | Amide at position 1 of piperidine | D4.2/5-HT2A Receptors | Lower affinity | nih.gov |

| 1-Benzylpiperidine amide of 1H-indole-5-carboxylic acid | Unsubstituted | AChE/BuChE | Weak, non-selective inhibition | researchgate.net |

| 1-(3-Chlorobenzyl)piperidine amide of 1H-indole-5-carboxylic acid | 3-Chloro substitution on benzyl ring | BuChE | Selective inhibition | researchgate.net |

Role of Linker Chemistry (e.g., Amide vs. Ester) in Pharmacological Profile

In the development of acetylcholinesterase (AChE) inhibitors, a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, demonstrated potent AChE inhibitory activity (IC₅₀ = 0.03 µM). nih.govresearch-nexus.net However, ester linkages are often susceptible to hydrolysis by esterase enzymes in the body, which can lead to rapid metabolism and reduced bioavailability. To address this potential liability, a series of analogs were synthesized where the ester linker was replaced with a more metabolically stable amide linker. nih.govresearch-nexus.net

This modification, creating this compound derivatives, resulted in compounds with retained, albeit slightly reduced, inhibitory activity. For instance, the two most active amide analogues, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide, displayed IC₅₀ values of 0.41 µM and 5.94 µM, respectively. nih.govresearch-nexus.net While these values are higher than that of the original ester-containing lead, the increased metabolic stability of the amide bond can translate to an improved pharmacokinetic profile in vivo, a crucial aspect of drug development. nih.govresearch-nexus.net

This example clearly illustrates the trade-offs involved in linker chemistry. While the ester may provide optimal geometry for binding, the amide offers superior stability, highlighting the importance of considering both pharmacodynamics and pharmacokinetics during the design of new therapeutic agents.

Pharmacophore Identification and Rational Design

The process of pharmacophore identification involves abstracting the key molecular features responsible for a molecule's biological activity. For the this compound scaffold, a general pharmacophore model can be conceptualized based on recurring structural motifs that are essential for target engagement.

A successful design strategy for multi-target inhibitors of monoamine oxidase (MAO) and cholinesterases (ChE) based on a related scaffold, (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide, provides valuable insights. The designed molecules in this study consist of three fundamental components:

An isoquinoline ring , which acts as a major contributor to π-π stacking interactions within the binding site. nih.gov

An acyclic carboxamide moiety that possesses nitrogen and oxygen atoms capable of acting as hydrogen bond donors and acceptors, respectively. These are crucial for forming key interactions with amino acid residues at the active sites of enzymes. nih.gov

A benzyl group linked to the carboxamide fragment. This was inspired by the structure of the Alzheimer's drug donepezil (B133215) and was found to be critical for the desired antidepressant effect in a lead compound. nih.gov

This rational design approach, which combines structural elements from known active compounds (donepezil and moclobemide), exemplifies how a pharmacophore model can be constructed and utilized to create novel derivatives with specific multi-target profiles. nih.gov The this compound core fits well within this model, where the piperidine ring provides a defined three-dimensional structure, the benzyl group engages in hydrophobic and π-stacking interactions, and the carboxamide linker participates in essential hydrogen bonding.

QSAR analyses further refine this pharmacophoric understanding by highlighting the importance of steric and electronic properties at specific positions, such as the para-position of the benzyl ring, guiding the rational placement of substituents to enhance potency. nih.gov

Lead Optimization Strategies for this compound Derivatives

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising lead compound. For derivatives of this compound, several strategies are employed to achieve these goals.

An example of this can be seen in the optimization of pyridine-carboxamide derivatives as DGAT-1 inhibitors, where the initial lead compound was systematically modified to discover key compounds with improved in vitro and in vivo activity. nih.gov Similarly, in the development of novel tankyrase inhibitors, a synthetic route was designed to allow for single-point modifications, facilitating a matched-pair analysis during the evaluation of the novel analogs. symeres.com For this compound derivatives, this could involve synthesizing a library of compounds with various substituents on the benzyl ring or exploring different substitution patterns on the piperidine ring to identify the optimal substitution for a given biological target.

While complex molecules may exhibit high potency, they often suffer from poor physicochemical properties, such as low solubility or high molecular weight, which can hinder their development as drugs. Structural simplification aims to reduce the complexity of a lead compound while retaining its key pharmacophoric features. This can lead to molecules with improved "drug-likeness," including better absorption, distribution, metabolism, and excretion (ADME) properties.

Exploration of Hybrid Molecules Incorporating the this compound Core

In the field of medicinal chemistry, the strategy of creating hybrid molecules by combining distinct pharmacophoric moieties into a single chemical entity is a well-established approach for developing novel therapeutic agents. This molecular hybridization technique is often employed to design multi-target ligands or to enhance the activity of a lead compound. The this compound scaffold has served as a valuable building block in the creation of such hybrids, particularly in the quest for new cholinesterase inhibitors.

Researchers have explored linking the N-benzylpiperidine core with various aryl and heterocyclic systems to probe structure-activity relationships and identify potent new compounds. A notable strategy involved replacing the ester linker in a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, with a more metabolically stable amide linker. researchgate.netnih.gov This modification, combined with the substitution of the indanone moiety with different aromatic heterocycles, led to the synthesis of a series of novel N-benzylpiperidine carboxamide derivatives. researchgate.netnih.gov

Among the synthesized compounds, two analogues demonstrated significant inhibitory activity against acetylcholinesterase (AChE). nih.gov The hybridization of the 1-benzylpiperidine-4-carboxamide (B1270487) core with a dimethoxy-indeno-thiazole system or a pyrazole (B372694) derivative yielded compounds with notable potency. nih.gov

| Compound Name | Moiety Hybridized with N-Benzylpiperidine-4-carboxamide | Biological Target | IC₅₀ (μM) |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 5,6-dimethoxy-8H-indeno[1,2-d]thiazole | Acetylcholinesterase | 0.41 ± 1.25 nih.gov |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole | Acetylcholinesterase | 5.94 ± 1.08 nih.gov |

Another research avenue pursued the synthesis of hybrids combining the N-benzylpiperidine moiety with an indole (B1671886) core, connected via an amide group. uj.edu.pl The design was based on the structure of donepezil, a known AChE inhibitor that features a benzylpiperidine fragment. uj.edu.pl This work led to a series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid, which were evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). uj.edu.pl

The study found that while the parent compound, 1-benzylpiperidine amide of 1H-indole-5-carboxylic acid, was a weak inhibitor, substitutions on the benzyl ring influenced the activity, particularly against BuChE. uj.edu.pl

| Compound Name | Substitution on Benzyl Ring | Biological Target | % Inhibition at 10 µM |

| 1-benzylpiperidine amide of 1H-indole-5-carboxylic acid | None | BuChE | Weak inhibition uj.edu.pl |

| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid | 3-chloro | BuChE | 30.06% uj.edu.pl |

Further extending the hybrid molecule concept, researchers have linked the benzylpiperidine scaffold to 1,3-dimethylbenzimidazolinone through an amide linkage. tandfonline.com This work aimed to explore the impact of replacing a previously studied sulphonamide group with an amide group on cholinesterase inhibitory activity. tandfonline.com A series of compounds, N-((1-benzylpiperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamides, were synthesized and evaluated. tandfonline.com

The findings revealed that specific substitutions on the benzimidazolinone ring system led to compounds with submicromolar inhibitory concentrations against both AChE and BuChE. tandfonline.com

| Compound ID | Hybrid Structure Core | Biological Target | IC₅₀ (μM) |

| 15b | Benzylpiperidine linked to 1,3-dimethylbenzimidazolinone | AChE | 0.39 ± 0.11 tandfonline.com |

| 15j | Benzylpiperidine linked to 1,3-dimethylbenzimidazolinone with specific substitutions | BuChE | 0.16 ± 0.04 tandfonline.com |

Pharmacological Targets and Preclinical Biological Evaluation

Enzyme Modulation

The core activity of these compounds lies in their capacity to inhibit specific enzymes, thereby altering biochemical pathways. Research has concentrated on enzymes central to neurodegeneration and inflammation, demonstrating the broad applicability of the N-benzylpiperidine-1-carboxamide scaffold.

A significant body of research has been dedicated to evaluating this compound derivatives as inhibitors of cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.govmdpi.com Inhibition of these enzymes is a primary strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. tandfonline.com

Numerous studies have synthesized and tested series of these compounds, yielding derivatives with potent inhibitory activities. For instance, a series of N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamides was developed, with one compound, 4e , emerging as a notable inhibitor of both AChE and BuChE with IC₅₀ values of 16.07 μM and 15.16 μM, respectively. nih.gov In another study, researchers modified a lead compound by replacing an ester linker with a more stable amide linker, resulting in novel N-benzylpiperidine carboxamide derivatives. research-nexus.netnih.gov Two analogues from this series, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide , displayed significant in vitro AChE inhibition with IC₅₀ values of 0.41 μM and 5.94 μM, respectively. nih.gov

Further modifications to the core structure, such as the synthesis of 1,3-dimethylbenzimidazolinone derivatives linked to benzylpiperidine, have also yielded potent cholinesterase inhibitors. tandfonline.comnih.gov One such derivative, compound 15b , showed an IC₅₀ value of 0.39 μM against electric eel AChE (eeAChE), while compound 15j was a potent inhibitor of equine BChE (eqBChE) with an IC₅₀ of 0.16 μM. nih.gov These findings underscore the adaptability of the this compound scaffold in generating effective cholinesterase inhibitors. research-nexus.netnih.govresearchgate.netnih.gov

Cholinesterase Inhibition Data for Selected this compound Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Source |

|---|---|---|---|

| 4e | AChE | 16.07 | nih.gov |

| 4e | BuChE | 15.16 | nih.gov |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 | nih.gov |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide (20) | AChE | 5.94 | nih.gov |

| Compound 15b | eeAChE | 0.39 | nih.gov |

| Compound 15j | eqBChE | 0.16 | nih.gov |

| Compound 9m | AChE | 0.21 | tandfonline.comnih.gov |

| Compound 9j | BuChE | 3.71 | tandfonline.comnih.gov |

| Compound 23 | BuChE | 0.72 | nih.gov |

Note: AChE = Acetylcholinesterase, BuChE = Butyrylcholinesterase, eeAChE = Electric Eel Acetylcholinesterase, eqBChE = Equine Butyrylcholinesterase.

Kinetic studies have been performed to elucidate the mechanism by which these compounds inhibit cholinesterases. For the derivative N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide (4e) , kinetic analysis revealed a mixed-type inhibition pattern for both AChE and BuChE. nih.gov This mode of inhibition indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, a characteristic that can offer therapeutic advantages. This dual binding capability often involves interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

The ability of this compound derivatives to bind to the Peripheral Anionic Site (PAS) of AChE is a key feature of their inhibitory action. The PAS is a secondary binding site on the enzyme that is involved in the allosteric modulation of catalysis and in the pathological aggregation of amyloid-beta peptides. Molecular modeling studies of a 1,3-dimethylbenzimidazolinone derivative (15b) showed that its benzimidazole (B57391) ring interacts with Trp286 and Tyr341, key residues within the PAS. tandfonline.com Similarly, multitargeted hybrids incorporating the N-benzylpiperidine moiety demonstrated a significant displacement of propidium (B1200493) iodide, a known PAS ligand, from the PAS of human AChE. nih.gov This interaction with the PAS suggests that these compounds can not only block substrate hydrolysis but may also interfere with the role of AChE in promoting amyloid-beta aggregation, a hallmark of Alzheimer's disease. nih.govresearchgate.net

In the quest for multi-target agents for Alzheimer's disease, the this compound scaffold has been explored for its potential to inhibit beta-secretase-1 (BACE-1). BACE-1 is the primary enzyme responsible for the generation of the amyloid-beta peptide. Hybrids of N-benzylpiperidine and 5-phenyl-1,3,4-oxadiazole were found to exhibit moderate to excellent inhibition against human BACE-1 (hBACE-1). nih.gov Specifically, compounds 6g and 10f from this series showed a balanced inhibitory profile against AChE, BuChE, and BACE-1. nih.gov Another study also measured the BACE-1 inhibitory activity of the N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivative 4e , further supporting the potential of this chemical class to engage with this critical Alzheimer's-related target. nih.gov

Derivatives of N-benzylpiperidine have also been investigated as inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). mdpi.com These enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin (B10506) and dopamine (B1211576), and their inhibition can be beneficial in treating depression and neurodegenerative disorders such as Parkinson's disease. mdpi.comresearchgate.net

A series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated, with most compounds showing greater inhibition of MAO-B than MAO-A. nih.gov One compound, S5 , was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and displayed a high selectivity index for MAO-B over MAO-A. nih.gov Kinetic studies revealed that this compound acts as a competitive, reversible inhibitor of MAO-B. mdpi.com Another study on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives identified compounds with good inhibitory activity against both MAO-A and MAO-B, as well as some with selective MAO-A inhibition. mdpi.com

MAO Inhibition Data for Selected Piperidine (B6355638) Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Type | Source |

|---|---|---|---|---|

| S5 | MAO-B | 0.203 | Competitive | mdpi.comnih.gov |

| S16 | MAO-B | 0.979 | Competitive | mdpi.comnih.gov |

| S15 | MAO-A | 3.691 | - | nih.gov |

| Compound 2d | MAO-A | 1.38 | - | mdpi.com |

| Compound 2j | MAO-A | 2.48 | - | mdpi.com |

Note: MAO-A = Monoamine Oxidase A, MAO-B = Monoamine Oxidase B.

Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades endogenous fatty acid amides like anandamide, which play a role in pain, inflammation, and anxiety. nih.gov Inhibiting FAAH increases the levels of these beneficial lipids. nih.gov Structurally related piperidine/piperazine (B1678402) aryl ureas have been identified as potent, irreversible inhibitors of FAAH. nih.gov These compounds function by forming a covalent adduct with a catalytic serine residue (Ser241) in the enzyme's active site. Computational analyses suggest that the FAAH enzyme induces a distortion in the amide bond of the piperidine-based inhibitor. This distortion makes the amide group more susceptible to nucleophilic attack, leading to efficient hydrolysis of the bond and covalent modification of the enzyme. nih.gov This mechanism provides a rationale for the activity of piperidine-based carboxamides and ureas as FAAH inhibitors, highlighting another avenue for the therapeutic application of this chemical scaffold.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Receptor Ligand Interactions

Sigma receptors (σ1 and σ2) are unique protein targets implicated in a variety of central nervous system disorders and pain modulation. nih.govchemrxiv.org A series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues were synthesized and found to have a high affinity for σ1 receptors over σ2 receptors. researchgate.net The parent compound of this series, N-(1-benzylpiperidin-4-yl)phenylacetamide, displayed a Ki of 3.9 nM for the σ1 receptor and 240 nM for the σ2 receptor. researchgate.net

Recent studies have also investigated piperidine derivatives as dual-acting ligands for histamine (B1213489) H3 and sigma-1 receptors. polimi.it It was discovered that the piperidine moiety is a crucial structural element for this dual activity. polimi.it For example, compound 5 , a piperidine derivative, showed a high affinity for the σ1 receptor with a Ki of 3.64 nM, whereas its piperazine analogue (4 ) had a much lower affinity (Ki = 1531 nM). polimi.it Another potent compound, 11 , also featuring a piperidine core, displayed a high affinity for the σ1 receptor with a Ki of 2.6 nM. polimi.it These compounds were characterized as antagonists at the σ1 receptor. polimi.it

Table 2: Sigma Receptor (σ1 and σ2) Binding Affinities of N-benzylpiperidine Derivatives

| Compound | σ1 Ki (nM) | σ2 Ki (nM) |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.9 | 240 |

| 5 (piperidine derivative) | 3.64 | - |

| 4 (piperazine analogue) | 1531 | - |

| 11 (piperidine derivative) | 2.6 | - |

The histamine H3 receptor (H3R) is a G protein-coupled receptor that acts as an autoreceptor and heteroreceptor in the central nervous system, regulating the release of various neurotransmitters. nih.govnih.govbiorxiv.org Antagonists of the H3R have been explored for treating a range of neurological disorders. nih.govnih.gov

Novel benzylpiperidine variations have been synthesized to improve the drug-like properties of H3R antagonists. nih.gov These efforts led to the development of compounds with high affinity. For example, compound 12 (ST-1032) showed a very high affinity for the H3R with a pKi of 9.3. nih.gov Another keto derivative, compound 5 (ST-1703), also demonstrated high affinity with a pKi of 8.6. nih.gov

Further research into dual H3R and σ1R ligands confirmed the high H3R affinity of piperidine-based structures. polimi.it Compound 5 showed an hH3R Ki of 7.70 nM, and compound 11 had an hH3R Ki of 6.2 nM. polimi.it Both compounds were found to be antagonists at the H3 receptor. polimi.it

Table 3: Histamine H3 Receptor (hH3R) Binding Affinities of N-benzylpiperidine Derivatives

| Compound | hH3R pKi | hH3R Ki (nM) |

|---|---|---|

| 12 (ST-1032) | 9.3 | - |

| 5 (ST-1703) | 8.6 | 7.70 |

| 11 | - | 6.2 |

Potential Interactions with Serotonin and Dopamine Receptors

Derivatives of the N-benzylpiperidine scaffold have been a subject of significant research interest for their potential to modulate monoamine neurotransmitter systems, specifically their interactions with serotonin and dopamine receptors and transporters. Structure-activity relationship (SAR) studies on related 4-benzylpiperidine (B145979) carboxamides have illuminated the structural features crucial for potent and selective inhibition of serotonin and dopamine reuptake.

Research has shown that specific modifications to the carboxamide structure play a critical role in determining its selectivity. nih.govkoreascience.kr For instance, the nature of the aromatic substituent is a key determinant for affinity towards the serotonin transporter (SERT) versus the dopamine transporter (DAT). nih.gov Compounds featuring a biphenyl (B1667301) ring tend to exhibit a higher degree of inhibition at SERT, while those with a diphenyl group show stronger inhibition of dopamine reuptake. nih.govkoreascience.kr Furthermore, the length of the carbon linker within the molecule influences potency, with a two-carbon linker leading to more potent inhibition of dopamine reuptake compared to a three-carbon linker. nih.govkoreascience.kr Docking simulations suggest these ligands fit into a binding pocket formed by transmembrane domains 1, 3, and 6 of the monoamine transporters. nih.gov

Beyond transporters, direct interactions with dopamine receptors, particularly the D2 receptor (D2R), have been explored. Studies on related arylpiperazine compounds, which share structural motifs with benzylpiperidines, indicate that the protonated piperazine nitrogen forms a key interaction with an aspartate residue (Asp) in the D2 receptor binding site. bg.ac.rs Additional stabilizing forces come from edge-to-face interactions between the ligand's aromatic rings and phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr) residues within the receptor's ancillary binding pocket. bg.ac.rs The development of functionally selective ligands has also been a focus, with the goal of creating compounds that are biased towards specific downstream signaling pathways, such as β-arrestin over G-protein signaling, which could lead to improved therapeutic profiles. unc.edu

Table 1: Structure-Activity Relationship of 4-Benzylpiperidine Carboxamides at Monoamine Transporters Data synthesized from research findings. nih.govkoreascience.kr

| Structural Feature | Effect on Serotonin Transporter (SERT) Inhibition | Effect on Dopamine Transporter (DAT) Inhibition |

|---|---|---|

| Aromatic Substituent (Biphenyl) | Stronger Inhibition | Weaker Inhibition |

| Aromatic Substituent (Diphenyl) | Weaker Inhibition | Stronger Inhibition |

| Aromatic Substituent (2-Naphthyl) | Enhanced Inhibition | Variable |

| Linker Length (Two Carbons) | Variable | Higher Potency |

| Linker Length (Three Carbons) | Variable | Lower Potency |

Antiviral Activities

Influenza A Virus (H1N1 Subtype) Fusion Inhibition

A class of N-benzyl 4,4-disubstituted piperidines, which are derivatives of this compound, has been identified as potent fusion inhibitors of the Influenza A virus, with specific activity against the H1N1 subtype. nih.gov The viral surface glycoprotein (B1211001) hemagglutinin (HA) is an essential protein that mediates the entry of the virus into host cells, making it a prime target for antiviral therapies. nih.govplos.org These piperidine-based compounds were discovered and optimized through the synthesis and evaluation of a diverse library of analogues, which allowed for a thorough exploration of their structure-activity relationships. nih.gov

Hemagglutinin (HA)-Mediated Membrane Fusion Inhibition

The primary mechanism of action for these N-benzylpiperidine derivatives is the inhibition of the membrane fusion process mediated by the hemagglutinin (HA) protein. nih.gov During viral entry, the influenza virus is taken into the host cell via an endosome. The acidic environment (low pH) inside the endosome triggers a significant conformational change in the HA protein. This change exposes the "fusion peptide," a segment of the HA protein that inserts into the endosomal membrane, initiating the fusion of the viral and host membranes. This fusion event is critical for releasing the viral genetic material into the host cell's cytoplasm to begin replication. Mechanistic studies, including the selection of resistant viral strains, have confirmed that these compounds act by blocking this low pH-induced, HA-mediated fusion step, thereby preventing the viral life cycle from proceeding. nih.gov

Identification of Novel Binding Pockets on Viral Proteins

The antiviral activity of the N-benzylpiperidine derivatives is linked to a novel mechanism involving direct interaction with the hemagglutinin fusion peptide. nih.gov Unlike many other HA inhibitors that bind to the stem region, these compounds appear to engage with the fusion peptide itself. This interaction stabilizes the pre-fusion state of the HA protein, preventing it from undergoing the necessary conformational changes required for membrane fusion. The identification of this distinct interaction mechanism highlights a new way to target the influenza virus entry process and provides a structural basis for designing a new generation of H1N1-specific inhibitors. nih.gov

Ebola Virus (EBOV) Entry Inhibition

The development of small-molecule inhibitors that block the entry of the Ebola virus (EBOV) into host cells represents a key strategy for therapeutic intervention. nih.govnih.gov EBOV entry is a multi-step process facilitated by the viral envelope glycoprotein (GP), which is responsible for attachment to the host cell and subsequent membrane fusion within the endosome. nih.gov Several classes of small molecules have been identified that can interfere with this process. While direct studies on this compound are not specified in the provided context, the general mechanisms of other EBOV entry inhibitors offer insight into potential modes of action for novel chemical scaffolds. Some compounds, for example, are cationic amphiphiles that are believed to disrupt endolysosomal membranes or modulate host factors like the Niemann-Pick C1 (NPC1) protein, which is essential for EBOV entry. nih.gov Other inhibitors function by blocking the activity of host proteases, such as cathepsin L, which are required to prime the viral GP for fusion. nih.gov The exploration of diverse chemical structures, including those with piperidine moieties, remains an active area of research for identifying novel EBOV entry inhibitors.

Antiproliferative and Anticancer Mechanisms

Research into the anticancer properties of this compound and its derivatives has explored their effects on various cancer cell lines, their ability to induce programmed cell death (apoptosis), and their mechanisms for halting the cancer cell cycle.

While direct studies on the antiproliferative activity of this compound against human liver cancer (HepG2) and lung adenocarcinoma (A549) cell lines are limited in publicly available literature, research on structurally similar compounds provides insights into the potential of this chemical class.

For instance, a novel benzimidazole derivative, identified as se-182, demonstrated significant cytotoxic effects against both HepG2 and A549 cell lines, with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org In another study, a newly synthesized N-Phenyl Benzimidazole derivative also showed cytotoxic effects on both HepG2 and A549 cells. vanmedjournal.com Furthermore, the antiproliferative activity of 5-benzylidene-hydantoins, which share some structural similarities, was evaluated on the A549 cell line, with most of the tested compounds inhibiting cell proliferation at a concentration of 20 µM. nih.gov One of the most active compounds in this series, bearing a 1-phenethyl and an (E)-5-p-OH-benzylidene substituent, was found to inhibit EGFR autophosphorylation and induce DNA damage in A549 cells. nih.gov

A study on a 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide compound also revealed significant dose-dependent antiproliferative activity against the A549 lung cancer cell line, with an IC50 value of 14.4 µg/mL. waocp.org Similarly, the biotransformation metabolite of perillyl alcohol, dehydroperillic acid, was found to be effective and selective against the A549 cell line with an IC50 value of 125 μg/mL. nih.gov

Table 1: Cytotoxic Activity of this compound Analogs against Cancer Cell Lines

| Compound/Analog | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Benzimidazole derivative (se-182) | HepG2 | 15.58 µM | jksus.org |

| Benzimidazole derivative (se-182) | A549 | 15.80 µM | jksus.org |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | 14.4 µg/mL | waocp.org |

| Dehydroperillic acid | A549 | 125 µg/mL | nih.gov |

Similarly, the metabolite of perillyl alcohol, dehydroperillic acid, demonstrated better apoptosis-inducing effects in the A549 lung adenocarcinoma cell line compared to the parent compound. nih.gov

The ability to halt the cell division cycle is another crucial aspect of cancer therapy. Research on compounds structurally related to this compound suggests that this class of molecules can interfere with the cell cycle in cancer cells.

For instance, piperine (B192125), a compound containing a piperidine ring, has been shown to cause G1 phase cell cycle arrest in melanoma cells. nih.gov This arrest was associated with the downregulation of cyclin D1 and the induction of p21. nih.gov Furthermore, piperine treatment led to DNA damage, as indicated by the phosphorylation of H2AX at Ser139 and the activation of ATR and Chk1. nih.gov

In a different study, synthetic 1,2,4-triazole-3-carboxamide derivatives were found to exhibit their antiproliferative activities by inducing cell cycle arrest in leukemia cell lines. nih.gov This suggests that the carboxamide moiety might play a role in this mechanism. The process of cell cycle arrest, particularly at the G2/M phase, can be triggered by the inhibition of topoisomerase enzymes or the disruption of microtubule dynamics, ultimately leading to apoptosis. youtube.com

Derivatives of N-benzylpiperidine have demonstrated notable antimicrobial properties against a range of bacterial and fungal pathogens. In one study, newly synthesized piperidine derivatives showed varied activity. The compound with a benzyl (B1604629) radical attached to a nitrogen atom in the piperidine ring inhibited the largest number of microbial strains. lifesciencesite.com

Extracts of Piper betle (betel) leaves, which contain piperidine alkaloids, have shown high antibacterial efficiencies of 100% against both Staphylococcus aureus and Escherichia coli. nih.gov Methanolic extracts of Black betel (Piper betle L. Var. Nigra) also demonstrated antimicrobial activity against Candida albicans, Staphylococcus aureus, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) values of <0.1 mg/mL and 0.1 mg/mL, respectively. envirobiotechjournals.com

A study on N-β-D-glucopyranosyl-N'-benzylthiourea showed slight activity against Escherichia coli and Pseudomonas aeruginosa. scconline.org

Table 2: Antimicrobial Activity of Piperidine and Related Derivatives

| Compound/Extract | Microorganism | Activity | Source |

|---|---|---|---|

| Piperidine derivative with benzyl radical | Multiple strains | Broad inhibition | lifesciencesite.com |

| Piper betle leaf extract | Staphylococcus aureus | 100% inhibition | nih.gov |

| Piper betle leaf extract | Escherichia coli | 100% inhibition | nih.gov |

| Piper betle L. Var. Nigra methanolic extract | Candida albicans | MIC <0.1 mg/mL, MBC 0.1 mg/mL | envirobiotechjournals.com |

| Piper betle L. Var. Nigra methanolic extract | Staphylococcus aureus | MIC <0.1 mg/mL, MBC 0.1 mg/mL | envirobiotechjournals.com |

| Piper betle L. Var. Nigra methanolic extract | Escherichia coli | MIC <0.1 mg/mL, MBC 0.1 mg/mL | envirobiotechjournals.com |

| N-β-D-glucopyranosyl-N'-benzylthiourea | Escherichia coli | Slight activity | scconline.org |

| N-β-D-glucopyranosyl-N'-benzylthiourea | Pseudomonas aeruginosa | Slight activity | scconline.org |

Neurodegenerative Disease Research Applications (Preclinical Focus)

The N-benzylpiperidine scaffold is a key feature in compounds being investigated for the treatment of neurodegenerative diseases, particularly Alzheimer's disease.

A significant area of research for N-benzylpiperidine derivatives is their potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.

A study focused on new N-benzylpiperidine derivatives designed as multi-target-directed ligands for Alzheimer's disease showed that these compounds exhibited micromolar activities against the aggregation of β-amyloid. nih.gov The most promising compound, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, demonstrated 72.5% inhibition of β-amyloid aggregation at a concentration of 10 µM. nih.gov This highlights the potential of the N-benzylpiperidine moiety in developing agents that can counteract the neurotoxic cascade initiated by Aβ aggregation.

In a related context, a series of novel N-benzylpiperidine carboxamide derivatives were synthesized and evaluated as potential cholinesterase inhibitors for Alzheimer's disease. nih.gov The two most active analogs, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide, displayed IC50 values of 0.41 ± 1.25 and 5.94 ± 1.08 μM against acetylcholinesterase, respectively. nih.gov While this study focused on cholinesterase inhibition, it underscores the therapeutic interest in the N-benzylpiperidine carboxamide scaffold for Alzheimer's disease.

Antioxidant Properties in Cellular and Ex Vivo Models

Currently, there are no specific studies available that have evaluated the antioxidant properties of this compound in cellular or ex vivo models. Research into the antioxidant potential of related compounds often involves the incorporation of known antioxidant moieties, such as phenolic groups, into the N-benzylpiperidine scaffold. For instance, studies on hybrids of N-benzylpiperidine with antioxidant molecules like cinnamic acid have been conducted to explore their combined effects. However, data for the unsubstituted this compound is not provided in these contexts.

Modulation of Neurobehavioral and Neurochemical Parameters in Preclinical Models

There is a lack of available data from preclinical studies investigating the modulation of neurobehavioral and neurochemical parameters by this compound. Studies on related structures have explored their effects on neurotransmitter systems, for example, as serotonin and norepinephrine (B1679862) reuptake inhibitors, but these are typically more complex molecules where the carboxamide or piperidine moieties are further functionalized.

Computational Approaches in Compound Design and Characterization

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-benzylpiperidine-1-carboxamide derivatives, docking simulations are extensively used to understand how these ligands interact with their biological targets, such as enzymes or receptors.

For instance, studies on piperidine (B6355638) carboxamide derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK), a crucial target in cancer therapy, have employed molecular docking to elucidate their binding modes within the ALK active site. researchgate.net Similarly, docking studies have been performed on N-benzylpiperidine derivatives targeting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net These simulations help in predicting the binding affinity and conformation of the ligand within the protein's binding pocket. The process involves placing the ligand in various orientations and conformations within the active site and scoring them based on a force field to identify the most favorable binding pose. researchgate.netnih.gov This approach allows for the rational design of new derivatives with potentially enhanced potency and selectivity. dovepress.com

The primary output of molecular docking is the detailed visualization of the ligand-protein complex, which reveals key intermolecular interactions crucial for binding. For N-benzylpiperidine derivatives, these interactions typically include:

Hydrogen Bonding: The carboxamide group is a potent hydrogen bond donor and acceptor, often forming critical hydrogen bonds with amino acid residues in the active site of the target protein. These interactions are vital for anchoring the ligand in the correct orientation.

π-π Stacking: The benzyl (B1604629) group of the molecule frequently engages in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan within the binding pocket.

Cation-π Interactions: The nitrogen atom of the piperidine ring can be protonated under physiological conditions, allowing it to form cation-π interactions with aromatic residues, a key feature for the N-benzyl piperidine (N-BP) structural motif in drug discovery. nih.gov

A study on N-benzylpiperidine derivatives as AChE inhibitors identified specific interactions, such as the projection of the piperidinic nitrogen into a position analogous to a known inhibitor's quaternary nitrogen, highlighting the importance of precise positioning for activity. researchgate.net

Table 1: Key Intermolecular Interactions Identified via Molecular Docking

| Interaction Type | Molecular Moiety Involved | Interacting Protein Residue (Example) | Significance |

|---|---|---|---|

| Hydrogen Bonding | Carboxamide (-CONH-) | Amino acid side chains (e.g., Ser, Thr, Asn) | Anchors ligand, provides specificity |

| π-π Stacking | Benzyl ring | Aromatic residues (e.g., Tyr, Phe, Trp) | Stabilizes binding, contributes to affinity |

| Cation-π Interaction | Piperidine Nitrogen (protonated) | Aromatic residues (e.g., Tyr, Phe, Trp) | Enhances binding affinity |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and protein and the stability of their complex. nih.gov For derivatives of this compound, MD simulations are used to validate the binding poses predicted by docking and to assess the stability of the key intermolecular interactions over a simulation period. researchgate.netrsc.org By analyzing the trajectory of the simulation, researchers can calculate metrics like the root-mean-square deviation (RMSD) to determine if the ligand remains stably bound in the active site or if it undergoes significant conformational changes. researchgate.net These simulations have been used to show a close correlation between the binding of certain N-benzylpiperidine carboxamide analogues and approved drugs like donepezil (B133215). nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (CoMFA) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For N-benzylpiperidine derivatives, 2D-QSAR and 3D-QSAR studies are employed to guide the design of new analogues with improved potency. researchgate.netnih.gov

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. researchgate.netmdpi.com In these methods, a series of active molecules are aligned, and their steric and electrostatic fields are calculated. researchgate.net The models then correlate variations in these fields with changes in biological activity. The results are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. rsc.org

For example, a CoMFA study on N-benzylpiperidine derivatives as AChE inhibitors was used to build a predictive 3D-QSAR model. researchgate.net This model took the alignment of the compounds from the docking study, providing a "natural" alignment for the analysis. researchgate.net Such models have been successfully applied to piperidine carboxamide derivatives to understand the importance of steric, electrostatic, and hydrophobic properties for their inhibitory activity. researchgate.net

In silico ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Profiling

Before a compound can be considered a viable drug candidate, it must possess favorable ADMET properties. nih.govresearchgate.net In silico ADMET prediction tools are used early in the drug discovery process to computationally screen compounds like this compound derivatives for potential pharmacokinetic issues, reducing the time and cost associated with experimental assays. nih.govbrieflands.com These computational models predict a wide range of properties, including intestinal absorption, plasma protein binding, metabolism by cytochrome P450 enzymes, and various toxicity endpoints. researchgate.netmdpi.com

For compounds targeting the central nervous system (CNS), such as those for Alzheimer's disease, the ability to cross the blood-brain barrier (BBB) is essential. mdpi.comresearchgate.net Computational models are widely used to predict the BBB permeability of N-benzylpiperidine derivatives. nih.gov These models often rely on physicochemical descriptors like molecular weight, lipophilicity (LogP), and the topological polar surface area (TPSA). nih.gov A common in silico approach is the "BOILED-Egg" model, which plots TPSA versus LogP to visually classify compounds based on their predicted gastrointestinal absorption and BBB permeation. nih.gov In silico screening of N-benzylpiperidine carboxamide derivatives has successfully predicted their potential to be BBB permeant. nih.gov

"Drug-likeness" is a qualitative concept used to assess whether a compound has physicochemical properties consistent with known drugs. researchgate.net A widely used guideline is Lipinski's "rule of five," which sets criteria for molecular weight, LogP, and the number of hydrogen bond donors and acceptors. dovepress.com Computational tools are used to calculate these properties for this compound derivatives to ensure they fall within an acceptable range for oral bioavailability. dovepress.com Beyond Lipinski's rules, other pharmacokinetic properties such as aqueous solubility, gastrointestinal absorption, and potential for P-glycoprotein substrate activity are also predicted to build a comprehensive in silico profile of a compound's drug-like potential. researchgate.netnih.gov

Table 2: Example of In Silico Predicted ADMET Properties for a Piperidine Derivative

| Property | Predicted Value/Classification | Importance |

|---|---|---|

| Absorption | ||

| GI Absorption | High | Predicts oral bioavailability |

| BBB Permeability | Yes/No | Crucial for CNS-acting drugs |

| P-gp Substrate | No | Avoids efflux from target tissues |

| Distribution | ||

| Plasma Protein Binding | < 90% | Affects free drug concentration |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Reduces risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Reduces risk of drug-drug interactions |

| Excretion | ||

| Total Clearance | Log(ml/min/kg) | Indicates rate of drug removal |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Predicts carcinogenic potential |

| hERG I Inhibitor | No | Reduces risk of cardiotoxicity |

| Drug-Likeness |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on the essential three-dimensional arrangement of molecular features necessary for a compound to interact with a specific biological target. The N-benzylpiperidine motif is a well-established pharmacophore frequently utilized by medicinal chemists to optimize efficacy and physicochemical properties in drug candidates. nih.gov This structural unit is recognized for its ability to engage in crucial cation-π interactions with target proteins and provides a versatile scaffold for stereochemical optimization. nih.gov

In the context of this compound, a pharmacophore model would be defined by key features:

Aromatic Ring: The benzyl group provides a hydrophobic feature capable of π-π stacking or hydrophobic interactions.

Hydrogen Bond Acceptor/Donor: The carboxamide linker contains both a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the amide N-H group).

Hydrophobic/Ionizable Feature: The piperidine ring offers a three-dimensional hydrophobic scaffold, and its nitrogen atom can be protonated, acting as a cationic feature.

This model serves as a 3D query in virtual screening , a process where large digital libraries of chemical compounds are computationally searched to identify molecules that match the defined pharmacophore. This technique has been successfully applied to identify novel inhibitors for various targets. For instance, a pharmacophore-based virtual screening was previously used to discover new cholinesterase inhibitors, identifying an active hit designated G801-0274. nih.gov Subsequent research focused on understanding the structure-activity relationship (SAR) of this hit by performing structural modifications. nih.gov

Similarly, derivatives of N-benzylpiperidine carboxamide have been designed based on this principle to target acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov In one such study, the ester linker in a lead compound was replaced by a more metabolically stable amide group, leading to the synthesis of novel N-benzylpiperidine carboxamide derivatives. nih.gov These efforts highlight how pharmacophore modeling and virtual screening guide the rational design of compounds based on the this compound scaffold.

Table 1: Key Pharmacophoric Features of the N-benzylpiperidine Scaffold

| Feature | Structural Component | Potential Interaction Type |

|---|---|---|

| Aromatic Center | Benzyl Ring | π-π Stacking, Hydrophobic |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (in carboxamide) | Hydrogen Bonding |

| Hydrogen Bond Donor | Amide Hydrogen (in carboxamide) | Hydrogen Bonding |

| Positive Ionizable | Piperidine Nitrogen | Ionic, Cation-π |

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure. clinmedkaz.orgnih.gov The prediction is based on a structure-activity relationship analysis of a large training set of known biologically active compounds. genexplain.com For any new compound, PASS provides probabilities for it being active (Pa) or inactive (Pi) for several thousand types of biological activities, including pharmacological effects and mechanisms of action. genexplain.com An activity is considered probable if Pa > Pi. genexplain.com

While a specific PASS analysis for this compound is not publicly documented, the tool has been used to evaluate other new piperidine derivatives. clinmedkaz.org These studies show that the piperidine scaffold is associated with effects on various enzymes, receptors, and ion channels, suggesting potential applications in treating central nervous system diseases, cancer, and microbial infections. clinmedkaz.org

Based on the known activities of related N-benzylpiperidine structures, a hypothetical PASS prediction for this compound can be extrapolated. The N-benzylpiperidine moiety is a key fragment in cholinesterase inhibitors like Donepezil, which is used to treat Alzheimer's disease. nih.govresearchgate.net Therefore, a PASS analysis would likely predict cholinesterase inhibition as a high-probability activity. Other potential activities could relate to neurotransmitter modulation and effects on various receptors in the central nervous system.

Table 2: Hypothetical PASS Predictions for this compound

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Plausibility |

|---|---|---|---|

| Acetylcholinesterase inhibitor | > 0.7 | < 0.1 | High |

| Butyrylcholinesterase inhibitor | > 0.5 | < 0.2 | Medium |

| Monoamine oxidase B inhibitor | > 0.5 | < 0.2 | Medium |

| Anxiolytic | > 0.4 | < 0.1 | Possible |

| Anticonvulsant | > 0.4 | < 0.1 | Possible |

The interpretation of PASS results is nuanced. A Pa value greater than 0.7 suggests the compound is highly likely to exhibit that activity, potentially as an analogue to a known agent. scispace.com A Pa value between 0.5 and 0.7 indicates a likelihood of activity, with a greater chance of the compound being structurally novel for that target. scispace.com

Density Functional Theory (DFT) Calculations for Molecular Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scispace.com By calculating the electron density, DFT can determine a wide range of molecular properties and reactivity descriptors that are crucial for understanding a compound's behavior and its potential to interact with biological targets. ufms.br These calculations provide insights that are complementary to pharmacophore models, which are based on geometry and feature types.

For this compound, DFT calculations would be employed to compute key electronic and structural descriptors. These descriptors help rationalize the molecule's stability, reactivity, and the nature of its interactions.

Key molecular descriptors derived from DFT include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical frontier orbitals. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. scispace.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

These theoretical calculations can guide the design of derivatives. For example, by analyzing the MEP map of this compound, a medicinal chemist could identify the most likely sites for hydrogen bonding and strategically add or modify functional groups to enhance binding affinity to a target protein. Similarly, understanding the HOMO-LUMO gap can help in designing more stable or more reactive analogues as needed. scispace.com

Table 3: Key Molecular Descriptors from DFT and Their Significance

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability; higher energy indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Chemical Hardness | η | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate |

| Donepezil |

| G801-0274 |

| Tacrine |

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization Techniques (NMR, MS) for Structural Elucidation

The precise chemical structure of N-benzylpiperidine-1-carboxamide and its analogues is definitively established using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of N-benzylpiperidine derivatives, characteristic signals confirm the presence of the benzyl (B1604629) and piperidine (B6355638) groups. For instance, the protons of the aromatic ring of the benzyl group typically appear as a multiplet in the range of δ 7.19–7.36 ppm. The methylene (B1212753) protons of the benzyl group (N-CH₂) present as a singlet around δ 3.51 ppm. The protons on the piperidine ring show up as multiplets at various chemical shifts, for example, between δ 1.51 and 2.82 ppm, corresponding to their different chemical environments within the ring structure. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Using techniques like Electrospray Ionization (ESI), the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ can be accurately measured. researchgate.net For example, in the analysis of a related N-benzylpiperidine amide, a prominent [M+H]⁺ peak was observed at m/z 334, corroborating the expected molecular weight. researchgate.net

A summary of typical spectroscopic data for a related N-benzylpiperidine derivative is presented below:

| Technique | Observed Signals/Ions | Interpretation |

| ¹H NMR (CDCl₃, δ, ppm) | 7.19–7.36 (m, 5H) | Aromatic protons of the benzyl group |

| 3.51 (s, 2H) | Methylene protons of the benzyl group (N-CH₂) | |

| 1.51–2.82 (m, 9H) | Protons of the piperidine ring | |

| Mass Spectrometry (ESI) | m/z 334 [M+H]⁺ | Protonated molecular ion, confirming molecular weight |

| Table based on data for a representative N-benzylpiperidine derivative. researchgate.netresearchgate.net |

Chromatographic Techniques for Purity Assessment and Isolation (TLC, Column Chromatography)

The purification and assessment of purity of this compound are routinely achieved through chromatographic methods.

Thin Layer Chromatography (TLC) is a rapid and effective analytical technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the synthesized compound. miamioh.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. For instance, in a solvent system of dichloromethane (B109758)/methanol (B129727) (9:1), a related N-benzylpiperidine derivative exhibited an Rf value of 0.36. researchgate.net Different solvent systems can be employed to achieve optimal separation. researchgate.net

Column Chromatography is the standard method for the purification of this compound on a larger scale. semanticscholar.org In this technique, a stationary phase, typically silica (B1680970) gel, is packed into a column, and a mobile phase (eluent) is passed through it. semanticscholar.org The compound mixture is loaded onto the top of the column, and as the eluent flows through, the components separate based on their differential adsorption to the stationary phase. For the purification of N-benzylpiperidine amides, a common mobile phase is a mixture of dichloromethane and methanol. researchgate.netresearchgate.net Fractions are collected and analyzed by TLC to identify those containing the pure compound. semanticscholar.org

| Technique | Stationary Phase | Mobile Phase Example | Application |

| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | Dichloromethane/Methanol (9:1) | Purity assessment, reaction monitoring |

| Column Chromatography | Silica gel (70-230 mesh) | Dichloromethane/Methanol | Preparative purification |

| Table summarizing chromatographic techniques used for N-benzylpiperidine derivatives. researchgate.netresearchgate.netsemanticscholar.org |

X-ray Crystallography for Protein-Ligand Complex Structure Determination

X-ray crystallography is a powerful technique that provides a three-dimensional atomic-resolution structure of a molecule, including how a ligand like this compound might bind to its protein target. mdpi.com This method involves growing a high-quality crystal of the protein-ligand complex and then diffracting X-rays off the crystal. units.it The resulting diffraction pattern is used to calculate an electron density map, which is then interpreted to build an atomic model of the complex. nih.gov

While a specific crystal structure of this compound in a complex with a protein is not publicly available, studies on related compounds provide valuable insights. For example, the X-ray crystal structure of N-(4-methylbenzoyl)-4-benzylpiperidine bound to its target has been determined, revealing the precise orientation and interactions of the ligand within the binding site. researchgate.net Such structural information is instrumental in structure-based drug design, allowing for the rational optimization of ligand affinity and selectivity. mdpi.com The ability to visualize the binding mode can confirm computational docking predictions and guide the synthesis of more potent derivatives. researchgate.net

Biophysical Assays for Binding Kinetics (e.g., Surface Plasmon Resonance)

To quantify the binding affinity and kinetics of this compound to its target protein, biophysical assays such as Surface Plasmon Resonance (SPR) are employed. nih.gov SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time. ox.ac.uk